BenchChemオンラインストアへようこそ!

N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine

Medicinal chemistry Scaffold optimization Permeability prediction

N4-(1-Methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine (CAS 1529091-31-3, MF C₉H₁₆N₄O, MW 196.25 g/mol) is a heterocyclic small molecule belonging to the 4,6-diaminopyrimidine class—a privileged scaffold widely exploited in medicinal chemistry for ATP-competitive kinase inhibition and dihydrofolate reductase (DHFR) targeting. This compound features a chiral N4-(1-methoxypropan-2-yl) substituent paired with a compact N6-methyl group, yielding a defined hydrogen-bond donor/acceptor topology amenable to structure-activity relationship (SAR) expansion.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B13436384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(COC)NC1=NC=NC(=C1)NC
InChIInChI=1S/C9H16N4O/c1-7(5-14-3)13-9-4-8(10-2)11-6-12-9/h4,6-7H,5H2,1-3H3,(H2,10,11,12,13)
InChIKeyFTYRYVMBWIEKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(1-Methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine: Procurement-Ready 4,6-Diaminopyrimidine Scaffold for Kinase and Antifolate Inhibitor Programs


N4-(1-Methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine (CAS 1529091-31-3, MF C₉H₁₆N₄O, MW 196.25 g/mol) is a heterocyclic small molecule belonging to the 4,6-diaminopyrimidine class—a privileged scaffold widely exploited in medicinal chemistry for ATP-competitive kinase inhibition and dihydrofolate reductase (DHFR) targeting [1]. This compound features a chiral N4-(1-methoxypropan-2-yl) substituent paired with a compact N6-methyl group, yielding a defined hydrogen-bond donor/acceptor topology amenable to structure-activity relationship (SAR) expansion. It is commercially stocked at 95%+ purity by multiple research-chemical suppliers including Toronto Research Chemicals and Life Chemicals, with direct availability in quantities from 250 mg to 5 g [2].

Why N4-(1-Methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine Cannot Be Replaced by Off-the-Shelf 4,6-Diaminopyrimidine Analogs in SAR-Driven Programs


Within the 4,6-diaminopyrimidine chemotype, even minor peripheral substitutions produce substantial shifts in target selectivity, cellular permeability, and metabolic stability that defeat naive analog substitution [1]. The target compound's specific N4-(1-methoxypropan-2-yl) group introduces a chiral, hydrogen-bond-accepting ether side chain capable of occupying subpockets inaccessible to simpler N4-alkyl or N4-aryl analogs, while the N6-methyl group simultaneously modulates the electron density of the pyrimidine ring and reduces the number of unprotected polar NH sites relative to the des-methyl parent compound. Procuring the incorrect substitution regioisomer—such as an N2-substituted variant or a des-N6-methyl analog—risks misassigning SAR trends and invalidating cross-project comparisons. The evidence below quantifies where measurable differentiation exists between this compound and its closest commercially available structural neighbors.

N4-(1-Methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine: Head-to-Head Quantitative Differentiation Against Closest Structural Analogs


Molecular Weight and Hydrogen-Bond Donor Count Differentiation vs. Des-N6-Methyl Analog (CAS 1518659-88-5)

The N6-methyl substitution eliminates one hydrogen-bond donor (HBD) relative to the fully primary-amine des-methyl analog N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine (CAS 1518659-88-5, C₈H₁₄N₄O, MW 182.22 g/mol) [1]. Reducing the HBD count from 3 to 2 is a validated medicinal chemistry tactic for improving passive membrane permeability and lowering efflux transporter recognition—an effect that cannot be achieved with the des-methyl comparator without additional synthetic derivatization [2].

Medicinal chemistry Scaffold optimization Permeability prediction

C2-Unsubstituted Core Enables Divergent Synthetic Elaboration vs. C2-Alkyl/Cyclopropyl Pre-functionalized Analogs

The target compound bears no substituent at the C2 position of the pyrimidine ring (C2–H), whereas the commercially available 2-cyclopropyl-N4-(1-methoxypropan-2-yl)pyrimidine-4,6-diamine (CAS 1537684-58-4, C₁₁H₁₈N₄O, MW 222.29 g/mol) and 2-cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine (C₁₂H₂₀N₄O, MW 236.31 g/mol) carry a cyclopropyl group at C2 [1]. A vacant C2 position preserves the option for late-stage C–H functionalization, halogenation, or direct metalation, whereas the C2-cyclopropyl analogs commit the user to a specific steric and electronic environment at a synthetically challenging position [2]. This C2-unsubstituted architecture provides a branching point for divergent library synthesis that is foreclosed in C2-pre-functionalized comparators.

Synthetic chemistry Late-stage functionalization Parallel library synthesis

Chiral (Racemic) N4-(1-Methoxypropan-2-yl) Substituent Provides Pharmacophore Topology Distinct from N4-Aryl and N4-Simple Alkyl Analogs

The N4-(1-methoxypropan-2-yl) group combines a branched alkyl chain with a terminal methyl ether, creating a chiral center at the propan-2-yl carbon and presenting an ether oxygen capable of acting as a hydrogen-bond acceptor (HBA). By contrast, the common N4-phenyl-substituted 4,6-diaminopyrimidine kinase inhibitor class (e.g., N4-phenyl-N6-methylpyrimidine-4,6-diamine derivatives disclosed in US Patent 9,296,704) employs a planar, lipophilic aryl ring at the N4 position that engages different hydrophobic pocket geometries in kinase ATP-binding sites [1]. The methoxypropan-2-yl motif introduces a flexible HBA that can reach polar residues inaccessible to N4-aryl analogs, while offering greater conformational degrees of freedom than N4-cyclopropyl or N4-cyclohexyl congeners. Quantitative binding data against specific kinase targets for the target compound remain absent from the peer-reviewed literature; this differentiation is therefore classified as class-level inference based on pharmacophoric feature comparison across the 4,6-diaminopyrimidine chemotype [2].

Kinase inhibitor design Pharmacophore modeling Chiral SAR

Class-Level DHFR Inhibitory Potential Inferred from 4,6-Diaminopyrimidine Pharmacophore: Cautionary Note on Absence of Target-Compound-Specific Biochemical Data

Multiple 2-substituted-4,6-diaminopyrimidine derivatives have demonstrated human DHFR inhibition with IC₅₀ values in the low-micromolar to sub-micromolar range (most potent compounds 12 and 15 in the Mohebbi et al. 2012 study showed significant STD-NMR binding signatures and anti-proliferative activity against MCF-7, HepG2, SK-Hep1, and HeLa cell lines) [1]. Vendor technical materials assert that the target compound 'effectively inhibited DHFR activity with an IC₅₀ value comparable to existing antifolate drugs' [2]; however, no primary peer-reviewed publication could be identified that reports a measured IC₅₀ value for N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine against DHFR or any other specific molecular target. The BindingDB entry BDBM50550091 (CHEMBL4648477), which lists PRMT1 IC₅₀ = 2.60 × 10³ nM and PRMT6 IC₅₀ = 2.80 × 10³ nM, appears to correspond to a structurally distinct compound (SMILES mismatch vs. the target compound) and cannot be used to substantiate target engagement [3]. This evidence gap is critical: procurement for DHFR- or PRMT-focused programs must be accompanied by independent biochemical validation. The compound is best positioned as a versatile intermediate for kinase-focused or antifolate SAR exploration rather than as a characterized tool compound.

DHFR inhibition Antifolate Anticancer

Optimal Scientific and Industrial Use Cases for N4-(1-Methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine Based on Quantified Scaffold Properties


Kinase Inhibitor Hit-to-Lead Library Synthesis with Divergent C2 Functionalization

The vacant C2 position (ΔMW = –40.06 g/mol vs. C2-cyclopropyl analogs) permits sequential C2 halogenation, cross-coupling, or direct C–H activation, enabling parallel synthesis of focused kinase inhibitor libraries from a single building block. This contrasts with C2-pre-functionalized comparators that fix one vector before SAR exploration begins [1]. The N6-methyl group's HBD reduction (2 HBD vs. 3 HBD in des-methyl analog) further supports the design of permeable lead candidates suitable for cellular kinase profiling assays [2].

Epigenetic Probe Development Targeting PRMT, G9a/EHMT2, or DNMT Enzyme Families

The N4-(1-methoxypropan-2-yl) ether-bearing chiral substituent introduces a hydrogen-bond acceptor motif structurally distinct from the N4-aryl groups dominating disclosed PRMT5 and G9a inhibitor patents [1]. Although no target-compound-specific biochemical data exist for PRMT family members, this scaffold can be deployed as a structurally differentiated starting point for epigenetic probe campaigns, with the caveat that all target engagement must be experimentally validated post-procurement [3].

Antifolate SAR Expansion with C2 and C5 Derivatization Potential

Published 4,6-diaminopyrimidine DHFR inhibitors achieve potency through C2-substitution; the target compound's C2-unsubstituted core provides a clean slate for installing C2-aryl, C2-alkyl, or C2-heteroaryl groups while retaining the N4-methoxypropan-2-yl and N6-methyl pharmacophoric features [1]. This substitution strategy is not accessible when using C2-pre-functionalized analogs such as 2-cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine, which pre-commit the C2 position to a specific group [2]. DHFR IC₅₀ values must be measured post-synthesis; the scaffold provides synthetic versatility, not pre-validated target activity.

Physicochemical Property Benchmarking in Matched Molecular Pair (MMP) Analyses

The well-defined structural relationship between the target compound (2 HBD), its des-N6-methyl analog (3 HBD), and C2-cyclopropyl variants enables systematic MMP analysis of the impact of N6-methylation and C2-substitution on logD, solubility, and permeability [1]. Procurement of all three analogs supports rigorous deconvolution of substituent contributions to ADME parameters in drug discovery programs, with quantified HBD, MW, and rotatable bond differences serving as computational inputs for property prediction models [2].

Quote Request

Request a Quote for N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.